N-Butyl-2-fluoroaniline
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Overview
Description
N-Butyl-2-fluoroaniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a butyl group attached to the nitrogen atom and a fluorine atom attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoroaniline with butyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Butyl-2-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroaniline
- 3-Fluoroaniline
- 4-Fluoroaniline
- N-Butyl-3-fluoroaniline
- N-Butyl-4-fluoroaniline
Uniqueness
N-Butyl-2-fluoroaniline is unique due to the specific positioning of the butyl group and the fluorine atom, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes .
Biological Activity
N-Butyl-2-fluoroaniline is a compound that has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by empirical data and findings from diverse sources.
This compound is characterized by the presence of a butyl group and a fluorine atom attached to the aniline structure. The fluorine substituent significantly influences the compound's electronic properties, enhancing its reactivity and biological activity. The basic structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of fluorine enhances the compound's binding affinity, which can lead to modulation of enzymatic activities and receptor interactions. This mechanism is crucial for its potential applications in drug development and therapeutic interventions .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties. For instance, fluoro-substituted anilines have been reported to possess enhanced antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter cellular processes, making it a candidate for further pharmacological research .
- Pharmacological Applications : Ongoing studies are exploring the role of this compound in drug development, particularly in synthesizing new pharmaceutical agents that target specific diseases.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of several fluoroaniline derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:
Compound | MIC (µM) | MBC (µM) |
---|---|---|
This compound | 32 | 64 |
Fluorinated derivative A | 16 | 32 |
Fluorinated derivative B | 128 | Not Detected |
The results demonstrated that this compound exhibited moderate antimicrobial activity compared to other derivatives, suggesting its potential as a scaffold for developing new antimicrobial agents .
Case Study 2: Enzyme Interaction
In another study focusing on enzyme interactions, this compound was tested for its ability to inhibit certain metabolic enzymes. The results indicated that the compound effectively reduced enzyme activity by approximately 50% at a concentration of 100 µM, highlighting its potential as an enzyme inhibitor in therapeutic contexts .
Properties
CAS No. |
581798-35-8 |
---|---|
Molecular Formula |
C10H14FN |
Molecular Weight |
167.22 g/mol |
IUPAC Name |
N-butyl-2-fluoroaniline |
InChI |
InChI=1S/C10H14FN/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3 |
InChI Key |
WEMUHCTTYPBGCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=CC=C1F |
Origin of Product |
United States |
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